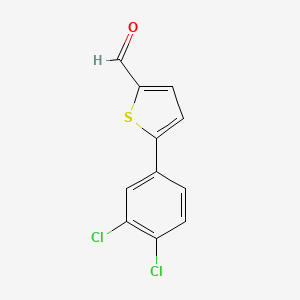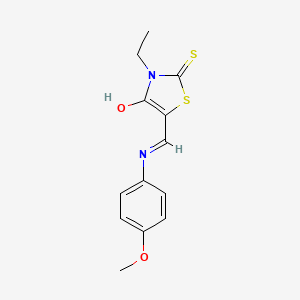![molecular formula C23H19N3O3S B3012008 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-30-7](/img/structure/B3012008.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, involves 1,3-dipolar cycloaddition of azomethine imines with azlactones followed by rearrangement . This method is catalyst-free and can be completed under mild conditions. Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving cycloaddition could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound is likely complex, given the presence of multiple heterocyclic rings such as dioxino and thiazol rings. The structure would be expected to exhibit a degree of rigidity due to these fused ring systems. The analysis of molecular structure typically involves techniques such as X-ray crystallography or NMR spectroscopy, but specific structural details are not provided in the papers .
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specific to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide. However, the related compounds mentioned in the papers are synthesized through reactions that could offer insights into the reactivity of similar compounds. For example, the 1,3-dipolar cycloaddition used in the synthesis of benzamide derivatives suggests a potential for nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not discussed in the provided papers. However, based on the structure, one could infer that the compound may have certain solubility characteristics due to the presence of amide groups, which can engage in hydrogen bonding. The heterocyclic components may also influence the compound's stability and reactivity. The antiallergic agents paper discusses the potency of a related compound in a biological assay, suggesting that the compound may also have biological activity that could be explored in similar assays.
Aplicaciones Científicas De Investigación
VEGFR-2 Inhibition
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide and its analogs have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit competitive inhibition with ATP, demonstrating efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Luminescent Properties
Pyridyl substituted benzamides, including this compound, exhibit luminescent properties in both solution and solid state. These compounds also demonstrate interesting multi-stimuli-responsive properties, including mechanochromic behavior (Srivastava et al., 2017).
Antimicrobial and Anti-Proliferative Activities
Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, related to the compound , have been synthesized and evaluated for antimicrobial and antiproliferative activities. These derivatives show promising results against various microbes and cancer cells (Mansour et al., 2020).
Antibacterial Agents
Compounds similar to this compound have been designed and synthesized as potential antibacterial agents, particularly effective against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, which share a structural similarity with the compound , act as supramolecular gelators. The gelation behavior of these compounds is influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).
HDAC Inhibitor
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, is a histone deacetylase (HDAC) inhibitor with significant antitumor activity in vivo. It has entered clinical trials as a potential anticancer drug (Zhou et al., 2008).
Synthesis and Biochemical Impacts as Insecticidal Agents
Sulfonamide thiazole derivatives, related to the compound of interest, have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds have shown notable toxic effects and could be potential insecticidal agents (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on the known activities of thiazoles, it can be hypothesized that the compound may interact with various enzymes, receptors, or other proteins to exert its effects .
Biochemical Pathways
Thiazoles are known to interact with a variety of biochemical pathways, depending on their specific structure and the targets they interact with
Pharmacokinetics
The compound has a molecular weight of 208.24 , which suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed. The compound is also solid at room temperature and has good solubility in organic solvents , which could influence its absorption and distribution.
Result of Action
Given the diverse biological activities of thiazoles , it is likely that the compound could have multiple effects at the molecular and cellular level, depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s solubility, stability, and interactions with its targets. The compound is stable at room temperature and in an inert atmosphere , suggesting it may be relatively stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-4-2-6-17(10-15)22(27)26(14-16-5-3-7-24-13-16)23-25-18-11-19-20(12-21(18)30-23)29-9-8-28-19/h2-7,10-13H,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFFEMLFOUSADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)




![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

